molecular formula C13H16ClN3O B1353350 1-[(4-chloro-3-methylphenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine CAS No. 956394-35-7

1-[(4-chloro-3-methylphenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B1353350
CAS No.: 956394-35-7
M. Wt: 265.74 g/mol
InChI Key: NXNRBAPYAGRIGW-UHFFFAOYSA-N
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Description

1-[(4-chloro-3-methylphenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a chloro-substituted phenoxy group, a pyrazole ring, and methyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chloro-3-methylphenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-3-methylphenol with formaldehyde to form 4-chloro-3-methylphenoxy methanol. This intermediate is then reacted with 3,5-dimethylpyrazole in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chloro-3-methylphenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-[(4-chloro-3-methylphenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(4-chloro-3-methylphenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The chloro-substituted phenoxy group and pyrazole ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. This compound may also interact with cellular membranes, affecting their properties and functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-chloro-3-methylphenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-[(4-chloro-3-methylphenoxy)methyl]-3,5-dimethylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O/c1-8-6-11(4-5-12(8)14)18-7-17-10(3)13(15)9(2)16-17/h4-6H,7,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNRBAPYAGRIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCN2C(=C(C(=N2)C)N)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801159438
Record name 1-[(4-Chloro-3-methylphenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801159438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956394-35-7
Record name 1-[(4-Chloro-3-methylphenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956394-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Chloro-3-methylphenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801159438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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